molecular formula C10H11ClN2 B8577409 1-(2-Chloro-ethyl)-2-methyl-1H-benzoimidazole

1-(2-Chloro-ethyl)-2-methyl-1H-benzoimidazole

Cat. No. B8577409
M. Wt: 194.66 g/mol
InChI Key: HBKOLDPTOIYUTE-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a solution of 2-(2-methyl-1H-benzoimidazol-1-yl)ethanol (4.00 g, 22.70 mmol) in DCM (80 mL) at 0° C., thionylchloride (3.5 mL, 48.25 mmol) was added. The reaction mixture was allowed to warm to rt and stirred for 5 h at this temperature, then the reaction mixture was quenched with aq. sat. NaHCO3-solution (gas evolution) and extracted with DCM (3×). The org. layers was dried (MgSO4), filtered and the solvent was removed under reduced pressure to yield 1-(2-chloroethyl)-2-methyl-1H-benzoimidazole which was used without further prufication in the next step. LC-MS conditions B: tR=0.37 min, [M+H]+=195.09.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([CH2:7][CH2:8]O)[C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[N:3]=1.S(Cl)([Cl:16])=O>C(Cl)Cl>[Cl:16][CH2:8][CH2:7][N:6]1[C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[N:3]=[C:2]1[CH3:1]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1=NC2=C(N1CCO)C=CC=C2
Name
Quantity
3.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with aq. sat. NaHCO3-solution (gas evolution)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClCCN1C(=NC2=C1C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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